Dimethyl 3-iodofuran-2,4-dicarboxylate

Description

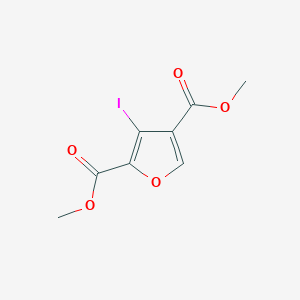

Dimethyl 3-iodofuran-2,4-dicarboxylate is a halogenated furan derivative featuring two ester groups at the 2- and 4-positions and an iodine substituent at the 3-position. This compound belongs to a class of heterocyclic dicarboxylates with applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H7IO5 |

|---|---|

Molecular Weight |

310.04 g/mol |

IUPAC Name |

dimethyl 3-iodofuran-2,4-dicarboxylate |

InChI |

InChI=1S/C8H7IO5/c1-12-7(10)4-3-14-6(5(4)9)8(11)13-2/h3H,1-2H3 |

InChI Key |

FKJMZVJFGBIUNK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=COC(=C1I)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-iodofuran-2,4-dicarboxylate typically involves the iodination of a furan derivative followed by esterification. One common method is the reaction of 3-iodofuran with dimethyl oxalate under acidic conditions to form the desired compound. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-iodofuran-2,4-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The furan ring can be oxidized to form furan-2,4-dicarboxylic acid derivatives.

Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 3-substituted furan-2,4-dicarboxylates.

Oxidation: Formation of furan-2,4-dicarboxylic acid derivatives.

Reduction: Formation of 2,4-dihydroxyfuran derivatives.

Scientific Research Applications

Dimethyl 3-iodofuran-2,4-dicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 3-iodofuran-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The iodine atom and ester groups facilitate its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares dimethyl 3-iodofuran-2,4-dicarboxylate with structurally related compounds, focusing on core heterocycles, substituents, and functional groups.

Furan-Based Dicarboxylates

Dimethyl Furan-2,5-Dicarboxylate Core Structure: Furan ring with ester groups at 2- and 5-positions. Substituents: No halogen or additional functional groups. Properties: Lower molecular weight and polarity compared to iodinated analogs. Used as a precursor for polymer synthesis or metal-organic frameworks. Key Difference: Lack of iodine limits its utility in reactions requiring heavy halogen participation (e.g., radical initiation or halogen bonding) .

Diethyl 3,4-Dihydroxyfuran-2,5-Dicarboxylate Core Structure: Furan ring with hydroxyl groups at 3- and 4-positions. Substituents: Ethyl esters at 2- and 5-positions. Properties: Hydroxyl groups enhance solubility in polar solvents and enable hydrogen bonding. Potential applications in chelation or antioxidant studies. Key Difference: Hydroxyl substituents contrast with iodine’s electrophilic character, leading to divergent reactivity patterns .

Thiophene-Based Dicarboxylates

Dimethyl 2,5-Dibromothiophene-3,4-Dicarboxylate

- Core Structure : Thiophene ring with bromine at 2- and 5-positions.

- Substituents : Methyl esters at 3- and 4-positions.

- Properties : Bromine atoms enhance electrophilicity, facilitating nucleophilic aromatic substitution. Used in optoelectronic materials due to sulfur’s electron-rich nature.

- Key Difference : Thiophene’s aromaticity differs from furan’s, affecting conjugation and stability .

Dimethyl-2,5-Diaminothiophene-3,4-Dicarboxylate Core Structure: Thiophene ring with amine groups at 2- and 5-positions. Substituents: Methyl esters at 3- and 4-positions. Properties: Amino groups enable coordination chemistry and polymerization. Lower halogen-dependent reactivity compared to iodinated furans .

Pyridine-Based Dicarboxylates

Dimethyl 3-Fluoropyridine-2,4-Dicarboxylate

- Core Structure : Pyridine ring with fluorine at the 3-position.

- Substituents : Methyl esters at 2- and 4-positions.

- Properties : Fluorine’s electronegativity enhances metabolic stability and binding affinity in enzyme inhibition (e.g., 2OG oxygenases). Synthesized via Pd-catalyzed carbonylation .

- Key Difference : Pyridine’s basic nitrogen contrasts with furan’s oxygen, altering solubility and hydrogen-bonding capabilities .

Table 1: Comparative Analysis of Selected Dicarboxylates

| Compound Name | Core Structure | Substituents | Molecular Weight* | Key Applications |

|---|---|---|---|---|

| This compound | Furan | I (3), COOMe (2,4) | ~312.06 | Halogen bonding, catalysis |

| Dimethyl Furan-2,5-Dicarboxylate | Furan | COOMe (2,5) | ~200.13 | Polymer precursors |

| Dimethyl 2,5-Dibromothiophene-3,4-Dicarboxylate | Thiophene | Br (2,5), COOMe (3,4) | ~360.00 | Optoelectronics |

| Dimethyl 3-Fluoropyridine-2,4-Dicarboxylate | Pyridine | F (3), COOMe (2,4) | ~229.17 | Enzyme inhibition |

*Calculated based on molecular formulas; exact values may vary.

Key Trends

- Halogen Effects : Iodine’s large atomic radius and polarizability enhance steric effects and stabilize transition states in cross-coupling reactions compared to smaller halogens (F, Br) .

- Heterocycle Influence: Furan’s oxygen offers weaker conjugation than thiophene’s sulfur, affecting electronic properties and reactivity.

- Ester Flexibility : Ethyl esters (e.g., diethyl derivatives) increase lipophilicity, whereas methyl esters improve crystallinity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.